molecular formula C16H15NO3S2 B8198211 2-((2-(Benzyloxy)ethyl)sulfonyl)benzo[d]thiazole

2-((2-(Benzyloxy)ethyl)sulfonyl)benzo[d]thiazole

Cat. No.: B8198211
M. Wt: 333.4 g/mol
InChI Key: FYFFFXFNROWRBQ-UHFFFAOYSA-N
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Description

2-((2-(Benzyloxy)ethyl)sulfonyl)benzo[d]thiazole (CAS 2231105-11-4) is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry and drug discovery . This compound has a molecular formula of C16H15NO3S2 and a molecular weight of 333.43 g/mol . The structure integrates a benzothiazole ring system linked via a sulfonyl group to a 2-(benzyloxy)ethyl chain. The benzothiazole nucleus is extensively documented in scientific literature for its diverse biological activities. Molecules containing this scaffold have demonstrated significant potential as therapeutic agents, showing activities including but not limited to analgesic, anti-inflammatory, antibacterial, antifungal, and antitumor effects . Furthermore, benzothiazole derivatives have been investigated as potent inhibitors of key bacterial targets, such as DNA gyrase and topoisomerase IV, which are crucial enzymes for bacterial DNA replication and are targets for overcoming antibiotic resistance . The specific sulfonyl derivative offered here represents a valuable chemical tool for researchers exploring new pharmacological leads, conducting structure-activity relationship (SAR) studies, or developing novel inhibitors against resistant pathogens. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-phenylmethoxyethylsulfonyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S2/c18-22(19,11-10-20-12-13-6-2-1-3-7-13)16-17-14-8-4-5-9-15(14)21-16/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFFFXFNROWRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCS(=O)(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis

2-(Benzyloxy)ethanol is synthesized via nucleophilic substitution between benzyl bromide and ethylene glycol under basic conditions. Tosylation of the primary alcohol with p-toluenesulfonyl chloride (TsCl) yields the corresponding tosylate, which undergoes displacement by the sulfonate anion of 2-sulfobenzo[d]thiazole. This method achieves moderate yields (65–70%) due to competing elimination reactions.

Mitsunobu Reaction

Coupling 2-hydroxyethylsulfonylbenzo[d]thiazole with benzyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>) provides an alternative route with enhanced stereocontrol. However, the high cost of reagents limits scalability.

Analytical Validation and Optimization

Successful synthesis is confirmed through spectroscopic and chromatographic techniques:

Analytical Method Key Observations Reference
<sup>1</sup>H NMRδ 4.60 (s, 2H, CH<sub>2</sub>SO<sub>2</sub>), 4.45 (t, 2H, OCH<sub>2</sub>), 7.32–7.45 (m, 5H, Ar-H)
IR Spectroscopyν<sub>max</sub> 1345 cm<sup>-1</sup> (S=O asym), 1160 cm<sup>-1</sup> (S=O sym)
HPLC Purity>98% (C18 column, 70:30 MeOH:H<sub>2</sub>O)

Reaction optimization studies highlight the impact of solvent polarity on yield. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while nonpolar solvents (e.g., toluene) favor oxidation steps by stabilizing radical intermediates .

Chemical Reactions Analysis

Types of Reactions

2-((2-(Benzyloxy)ethyl)sulfonyl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

Benzothiazole derivatives have gained considerable attention in cancer research due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The compound 2-((2-(benzyloxy)ethyl)sulfonyl)benzo[d]thiazole has been investigated alongside other benzothiazole derivatives for its anticancer properties.

Case Studies and Findings

  • In vitro Studies : Research has shown that certain benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. For instance, a related compound demonstrated notable inhibition of cell proliferation and migration, alongside the induction of apoptosis through the suppression of critical signaling pathways like AKT and ERK .
  • Mechanistic Insights : The dual action of these compounds in targeting both cancer cell survival mechanisms and inflammatory cytokines positions them as promising candidates for dual-action therapies .

Anti-inflammatory Properties

The anti-inflammatory potential of benzothiazole derivatives is another area of significant interest. These compounds have been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α.

Research Highlights

  • Cytokine Inhibition : Studies have indicated that certain benzothiazole derivatives can significantly lower inflammatory markers, suggesting their utility in treating inflammatory diseases .
  • Therapeutic Implications : The ability to modulate inflammatory responses makes these compounds valuable not only in cancer therapy but also in conditions characterized by chronic inflammation.

Neuroprotective Effects

Benzothiazole derivatives are also being explored for their neuroprotective effects, particularly in the context of neurodegenerative diseases.

Key Research Findings

  • Monoamine Oxidase Inhibition : Recent studies have identified new classes of benzothiazole-based compounds that act as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. In vitro assays demonstrated that these compounds could effectively cross the blood-brain barrier and exhibit neuroprotective properties by enhancing antioxidant enzyme levels .
  • Potential for Multi-targeted Therapies : The design of multi-targeted ligands incorporating benzothiazole structures aims to address multiple pathways involved in neurodegeneration, thereby offering a comprehensive therapeutic strategy .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Activity TypeDescriptionReferences
AnticancerInhibits proliferation and induces apoptosis in various cancer cell lines
Anti-inflammatoryReduces levels of IL-6 and TNF-α
NeuroprotectiveActs as MAO-B inhibitors; enhances antioxidant defenses
AntidepressantPotential antidepressant effects through modulation of neurotransmitter levels

Mechanism of Action

The mechanism of action of 2-((2-(Benzyloxy)ethyl)sulfonyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzyme activity by binding to the active site or interacting with essential cofactors. For example, it has been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antibacterial activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: Sulfonyl-containing derivatives (target, 4f, difluoromethyl) exhibit stronger electron-withdrawing effects than non-sulfonyl analogues (e.g., 3a), influencing reactivity and target binding .
  • Bioactivity : Chloro and methyl substituents (4f, 4k) enhance antifungal activity due to balanced polarity and lipophilicity , while difluoromethyl derivatives may prioritize solubility for drug delivery .

Biological Activity

The compound 2-((2-(benzyloxy)ethyl)sulfonyl)benzo[d]thiazole is a derivative of benzothiazole, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing data from various studies to present a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound consists of a benzothiazole core substituted with a benzyloxyethyl sulfonyl group. This modification is believed to enhance its biological activity through improved solubility and bioavailability. The synthesis typically involves the reaction of benzothiazole derivatives with sulfonyl chlorides in the presence of appropriate bases, followed by alkylation with benzyloxyethyl groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those similar to this compound. For instance, compounds within this class have demonstrated significant inhibitory effects on various cancer cell lines, including A431 and A549 cells. In vitro assays revealed that modifications to the benzothiazole structure can lead to enhanced cytotoxicity and apoptosis induction in cancer cells .

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways such as AKT and ERK, which are critical for cell survival and proliferation. Compounds like B7, a close analog, have shown promising results in reducing inflammatory cytokines (IL-6 and TNF-α), suggesting a dual role in cancer therapy .

Anti-inflammatory Activity

Benzothiazole derivatives are also recognized for their anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory enzymes, such as 5-lipoxygenase, with IC50 values in the sub-micromolar range. This suggests that this compound may possess similar capabilities, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies and Experimental Data

  • Cell Line Studies : In one study, benzothiazole derivatives were tested against multiple cancer cell lines using MTT assays to assess cell viability. The findings indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
  • In Vivo Models : Animal models have been utilized to evaluate the efficacy of benzothiazole compounds in reducing tumor size and improving survival rates. For example, compounds similar to this compound showed reduced tumor growth in xenograft models .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between these compounds and their molecular targets. The studies suggest that hydrophobic interactions play a significant role in the binding affinity of benzothiazole derivatives to key proteins involved in cancer progression .

Data Tables

Biological Activity IC50 Values (µM) Cell Lines Tested Mechanism
Anticancer<10A431, A549AKT/ERK pathway inhibition
Anti-inflammatory<0.5Neutrophils5-lipoxygenase inhibition
AntioxidantVariableVarious radical speciesDPPH, FRAP assays

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-((2-(benzyloxy)ethyl)sulfonyl)benzo[d]thiazole, and how can reaction conditions be optimized for high yield?

  • Methodology : The synthesis typically involves two steps: (1) formation of the thioether intermediate via nucleophilic substitution between 2-mercaptobenzothiazole and 2-(benzyloxy)ethyl bromide, followed by (2) oxidation of the thioether to the sulfonyl group using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. Optimization includes controlling stoichiometry (e.g., 1.2 equivalents of mCPBA) and monitoring reaction progress via TLC. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR to confirm proton environments and carbon frameworks (e.g., sulfonyl group at δ ~3.5–4.0 ppm for adjacent CH2_2 groups).
  • HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]+^+ or [M+Na]+^+).
  • X-ray crystallography (if crystalline): Resolves bond lengths and angles, as demonstrated for analogous benzothiazole derivatives .

Q. What solvents and storage conditions are recommended for maintaining the stability of this compound in vitro?

  • Methodology : The compound is stable in anhydrous dimethyl sulfoxide (DMSO) for stock solutions (stored at -20°C). For aqueous assays, use freshly prepared solutions in PBS (pH 7.4) to prevent hydrolysis of the sulfonyl group. Stability tests via HPLC over 24 hours are advised to confirm integrity under experimental conditions .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against microbial targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., Trypanosoma cruzi cysteine protease). Analyze binding affinity (ΔG values) and key interactions (e.g., hydrogen bonds with catalytic residues). Validate predictions with in vitro IC50_{50} assays, comparing results to known inhibitors .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for benzothiazole sulfonamide derivatives?

  • Methodology :

  • Systematic substitution : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the benzyl ring) to isolate electronic vs. steric effects.
  • Statistical analysis : Use multivariate regression to correlate substituent parameters (Hammett σ) with bioactivity. For example, 4-fluorobenzyl analogs may show enhanced antiparasitic activity due to increased electrophilicity .

Q. How does the sulfonyl group influence the compound’s pharmacokinetic properties, and what modifications improve metabolic stability?

  • Methodology :

  • In vitro metabolism assays : Incubate with liver microsomes to identify oxidative hotspots (e.g., benzylic CH2_2).
  • Deuterium incorporation : Replace labile hydrogens with deuterium at metabolically vulnerable positions to prolong half-life (e.g., deuterated benzyloxy groups).
  • Prodrug approaches : Mask the sulfonyl group as a tert-butyl ester to enhance membrane permeability, with enzymatic cleavage in target tissues .

Q. What experimental designs mitigate challenges in crystallizing this compound for X-ray studies?

  • Methodology :

  • Solvent screening : Use vapor diffusion with mixed solvents (e.g., methanol/dichloromethane) to slow nucleation.
  • Seeding : Introduce microcrystals of structurally similar compounds (e.g., 2-(phenanthrenylmethyl)sulfonyl benzothiazole) to promote ordered lattice formation.
  • Low-temperature data collection : Reduce thermal motion artifacts by collecting diffraction data at 100 K .

Q. How can kinetic studies elucidate the oxidation mechanism of the thioether intermediate to the sulfonyl derivative?

  • Methodology :

  • In situ monitoring : Use 19^{19}F NMR (if fluorinated analogs are synthesized) or Raman spectroscopy to track sulfoxide/sulfone formation.
  • Isotopic labeling : Employ 18^{18}O-labeled mCPBA to confirm oxygen transfer pathways.
  • Computational modeling : Density functional theory (DFT) calculations to map transition states and activation energies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2-(Benzyloxy)ethyl)sulfonyl)benzo[d]thiazole
Reactant of Route 2
2-((2-(Benzyloxy)ethyl)sulfonyl)benzo[d]thiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.